Cas no 38997-97-6 (1-indan-4-ylethanone)
1-indan-4-ylethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(2,3-dihydro-1H-inden-4-yl)-
- 4-Acetylindan
- 1-(2,3-dihydro-1H-inden-4-yl)ethanone
- 4-acetylindane
- NULL
- 1-Indan-4-yl-aethanon
- 1-indan-4-yl-ethanone
- Indan-4-yl Acetate
- 1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-one
- 1-indan-4-ylmethanone
- FPHUGFGBPNVMQR-UHFFFAOYSA-N
- FCH836200
- AX8059071
- 1-indan-4-ylethanone
- AKOS006281434
- CS-0046205
- 38997-97-6
- AS-63198
- A873734
- SCHEMBL3396949
- DTXSID70545993
- EN300-1869294
- N12539
- MFCD09033715
- A2296
-
- MDL: MFCD09033715
- Inchi: 1S/C11H12O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6H,3,5,7H2,1H3
- InChI Key: FPHUGFGBPNVMQR-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=CC2=C1CCC2
Computed Properties
- Exact Mass: 160.08900
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.4
Experimental Properties
- Melting Point: 39.0 to 43.0 deg-C
- Boiling Point: 103°C/4mmHg(lit.)
- PSA: 17.07000
- LogP: 2.37790
1-indan-4-ylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192748-10mg |
4-Acetylindan |
38997-97-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192748-50mg |
4-Acetylindan |
38997-97-6 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A192748-100mg |
4-Acetylindan |
38997-97-6 | 100mg |
$ 135.00 | 2022-06-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151501-1G |
1-indan-4-ylethanone |
38997-97-6 | 98% | 1g |
¥1484.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151501-200mg |
4-Acetylindan |
38997-97-6 | >98.0%(GC) | 200mg |
¥379.00 | 2021-05-24 | |
| Alichem | A079000575-5g |
1-(2,3-Dihydro-1H-inden-4-yl)ethanone |
38997-97-6 | 95% | 5g |
$633.15 | 2023-09-02 | |
| Chemenu | CM269992-5g |
1-(2,3-Dihydro-1H-inden-4-yl)ethanone |
38997-97-6 | 95% | 5g |
$564 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870715-200mg |
4-Acetylindan |
38997-97-6 | 98% | 200mg |
¥448.20 | 2022-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YE161-100mg |
1-indan-4-ylethanone |
38997-97-6 | 98.0%(GC) | 100mg |
¥344.0 | 2022-06-10 | |
| Apollo Scientific | OR938861-250mg |
1-Indan-4-yl-ethanone |
38997-97-6 | 95% | 250mg |
£130.00 | 2025-02-20 |
1-indan-4-ylethanone Suppliers
1-indan-4-ylethanone Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 1-indan-4-ylethanone
Chemical Profile of 1-indan-4-ylethanone (CAS No. 38997-97-6)
1-indan-4-ylethanone, identified by its Chemical Abstracts Service (CAS) number 38997-97-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a structural framework of an indanone derivative, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of both aromatic and aliphatic functional groups in its structure contributes to its versatility, enabling diverse applications in medicinal chemistry and material science.
The molecular structure of 1-indan-4-ylethanone consists of a benzene ring fused to a cyclohexane ring, with an acetyl group (-COCH₃) attached to the para position of the benzene ring. This specific arrangement imparts distinct reactivity patterns, making it a useful building block for constructing more intricate pharmacophores. The compound’s ability to undergo various chemical transformations, such as nucleophilic addition, oxidation, and reduction reactions, underscores its importance in synthetic methodologies.
In recent years, 1-indan-4-ylethanone has been explored as a key intermediate in the development of novel therapeutic agents. Its indanone core is structurally analogous to several bioactive molecules, which have demonstrated efficacy in preclinical studies. Researchers have leveraged its scaffold to design derivatives with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity. The compound’s role in generating pharmacologically relevant analogs has been particularly notable in the quest for new treatments for neurological disorders and inflammatory conditions.
One of the most compelling aspects of 1-indan-4-ylethanone is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. The indane moiety provides a stable platform for palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, enabling the introduction of diverse substituents at specific positions. These reactions have been instrumental in creating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery efforts. The ability to modify the structure systematically allows chemists to fine-tune the properties of derived compounds, optimizing them for specific biological targets.
The pharmaceutical industry has shown particular interest in 1-indan-4-ylethanone due to its potential as a precursor for kinase inhibitors and other enzyme-targeted therapies. Kinases play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. By incorporating the indanone scaffold into kinase inhibitors, researchers aim to enhance binding affinity and selectivity while minimizing off-target effects. Preliminary studies have highlighted the promising activity of several derivatives synthesized from 1-indan-4-ylethanone, suggesting its continued relevance in drug development pipelines.
Beyond pharmaceutical applications, 1-indan-4-ylethanone has found utility in materials science. Its aromaticity and rigidity make it a suitable candidate for designing liquid crystals and organic semiconductors. These materials are integral to advanced display technologies and electronic devices, where precise control over molecular alignment and charge transport is essential. The compound’s ability to form stable π-stacking interactions with other aromatic molecules further enhances its applicability in this domain.
The synthesis of 1-indan-4-ylethanone itself presents an interesting challenge that has been addressed through various methodologies. Traditional approaches often involve Friedel-Crafts acylation followed by reduction or oxidation steps to achieve the desired substitution pattern. However, recent advances in catalytic processes have enabled more efficient routes to this compound. For instance, transition-metal-catalyzed reactions have been employed to construct the indane core directly from simpler precursors with high regioselectivity.
The environmental impact of producing 1-indan-4-ylethanone is also an area of growing concern within the chemical community. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Continuous flow chemistry has emerged as a particularly promising alternative, offering improved efficiency and scalability while reducing solvent consumption and energy requirements.
In conclusion,1-indan-4-ylethanone (CAS No. 38997-97-6) represents a versatile and multifaceted compound with significant implications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. Additionally, its potential applications in materials science highlight its broader utility beyond traditional chemical research domains.
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